Cas no 2209087-22-7 (3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)
3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-6761902
- 3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 2209087-22-7
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
-
- Inchi: 1S/C12H15N/c1-9-2-4-10(5-3-9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3
- InChI Key: WFBDXFGWLGQZBX-UHFFFAOYSA-N
- SMILES: NC12CC(C3C=CC(C)=CC=3)(C1)C2
Computed Properties
- Exact Mass: 173.120449483g/mol
- Monoisotopic Mass: 173.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761902-0.05g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 0.05g |
$1657.0 | 2025-03-13 | |
| Enamine | EN300-6761902-0.1g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 0.1g |
$1735.0 | 2025-03-13 | |
| Enamine | EN300-6761902-0.25g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 0.25g |
$1814.0 | 2025-03-13 | |
| Enamine | EN300-6761902-0.5g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 0.5g |
$1893.0 | 2025-03-13 | |
| Enamine | EN300-6761902-1.0g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 1.0g |
$1971.0 | 2025-03-13 | |
| Enamine | EN300-6761902-2.5g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 2.5g |
$3865.0 | 2025-03-13 | |
| Enamine | EN300-6761902-5.0g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 5.0g |
$5719.0 | 2025-03-13 | |
| Enamine | EN300-6761902-10.0g |
3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
2209087-22-7 | 95.0% | 10.0g |
$8480.0 | 2025-03-13 |
3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
Exploring the Unique Properties and Applications of 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2209087-22-7)
The compound 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2209087-22-7) has garnered significant attention in recent years due to its distinctive bicyclo[1.1.1]pentane scaffold, which offers unique structural and chemical properties. This molecule, often referred to in scientific literature as a bridged bicyclic amine, is part of a growing class of compounds that are being explored for their potential in pharmaceuticals, agrochemicals, and materials science. Researchers are particularly interested in its rigid three-dimensional structure, which can enhance binding affinity and selectivity in drug discovery.
One of the most searched questions about 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine revolves around its synthetic routes and scalability. The compound's synthesis typically involves multi-step organic reactions, including cross-coupling and amination strategies, which are topics of high interest in modern organic chemistry. Recent advancements in flow chemistry and catalysis have also opened new avenues for optimizing its production, making it a hot topic in green chemistry discussions.
In the context of drug discovery, 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine is being studied for its potential as a bioisostere for traditional aromatic rings. This application aligns with the current trend of fragment-based drug design, where researchers aim to improve pharmacokinetic properties such as solubility and metabolic stability. The compound's sp3-rich character is particularly appealing for addressing the "flatland" problem often associated with drug candidates.
Another area of growing interest is the use of bicyclo[1.1.1]pentane derivatives in materials science. The high strain energy and compact geometry of 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine make it a promising building block for advanced polymers and nanostructured materials. This aligns with the broader scientific community's focus on functional materials for energy storage and catalysis.
From an analytical chemistry perspective, characterization of 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine often involves advanced techniques such as NMR spectroscopy and mass spectrometry. These methods are crucial for verifying the compound's purity and structure, which is essential for its various applications. The compound's unique spectral signatures also make it an interesting case study for computational chemistry and machine learning-assisted molecular prediction.
The safety profile and toxicological studies of 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine are another frequently searched topic. While comprehensive data is still emerging, preliminary research suggests that proper handling procedures should be followed, as with any fine chemical. This underscores the importance of responsible research practices in chemical innovation.
Looking ahead, the scientific community continues to explore novel derivatives and applications of 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine. Its combination of structural novelty and functional versatility positions it as a compound of significant interest across multiple disciplines. As research progresses, we can expect to see more publications and patents featuring this intriguing molecule and its analogs.
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